4-Nitro-1,2,3,6,7,8-hexahydropyrene

Vue d'ensemble

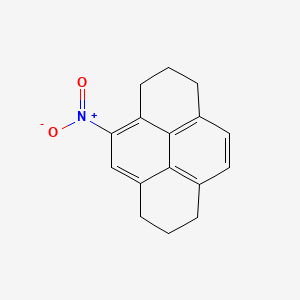

Description

4-Nitro-1,2,3,6,7,8-hexahydropyrene is an organic compound with the molecular formula C16H15NO2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a nitro group at the 4-position. This compound is notable for its unique structure, which includes a partially hydrogenated pyrene core, making it an interesting subject for various chemical studies and applications.

Applications De Recherche Scientifique

4-Nitro-1,2,3,6,7,8-hexahydropyrene has several applications in scientific research:

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

Industry: It is used in the development of organic semiconductors and materials science applications.

Mécanisme D'action

Target of Action

This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon . Pyrene derivatives are often used in the synthesis of novel chromophores, which can be used in electroluminescence (EL) devices . Therefore, it’s possible that 4-Nitro-1,2,3,6,7,8-hexahydropyrene may interact with similar targets.

Pharmacokinetics

For instance, the compound has a melting point of 89.0 to 93.0 °C , which may affect its stability and solubility.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets. For instance, the compound’s melting point suggests that it may be stable at room temperature .

Analyse Biochimique

Biochemical Properties

4-Nitro-1,2,3,6,7,8-hexahydropyrene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the nitro group of the compound, which can undergo reduction or oxidation reactions, thereby influencing the activity of the enzymes it interacts with .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules. For instance, the nitro group of the compound can participate in redox reactions, leading to changes in the activity of enzymes involved in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound have been associated with oxidative stress and damage to cellular components. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including reduction, oxidation, and conjugation reactions. These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific cellular compartments, such as the cytoplasm or the nucleus. The distribution of the compound can affect its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1,2,3,6,7,8-hexahydropyrene typically involves the hydrogenation of pyrene followed by nitration. The hydrogenation process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The nitration step involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid and hydrogen gas.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitro-1,2,3,6,7,8-hexahydropyrene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions.

Reduction: The compound can be further hydrogenated to fully saturate the pyrene core.

Substitution: Electrophilic aromatic substitution reactions can occur at the remaining aromatic positions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be employed for halogenation or sulfonation reactions.

Major Products:

Reduction: 4-Amino-1,2,3,6,7,8-hexahydropyrene.

Substitution: Various halogenated or sulfonated derivatives of the compound.

Comparaison Avec Des Composés Similaires

1,2,3,6,7,8-Hexahydropyrene: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitropyrene: Contains a fully aromatic pyrene core, differing in its electronic properties and reactivity.

4-Amino-1,2,3,6,7,8-hexahydropyrene: A reduced form of 4-Nitro-1,2,3,6,7,8-hexahydropyrene, with different chemical and biological properties.

Activité Biologique

4-Nitro-1,2,3,6,7,8-hexahydropyrene (CAS No. 88535-47-1) is an organic compound derived from pyrene, characterized by the presence of a nitro group at the 4-position. Its molecular formula is C₁₆H₁₅NO₂, and it has garnered attention due to its unique chemical properties and biological activities. This article explores its biochemical interactions, potential toxicity, and implications for health and disease.

Chemical Structure and Properties

The structure of this compound features a partially hydrogenated pyrene core with a nitro group that significantly influences its reactivity. The compound has a melting point ranging from 89.0 to 93.0 °C.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.3 g/mol |

| Melting Point | 89.0 - 93.0 °C |

| CAS Number | 88535-47-1 |

Interaction with Enzymes

This compound has been shown to interact with various enzymes and proteins in biological systems. Notably, it engages with cytochrome P450 enzymes which are crucial for the metabolism of numerous xenobiotics and endogenous compounds. The nitro group plays a vital role in these interactions by participating in reduction and oxidation reactions that can modulate enzyme activity.

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : It modulates the expression of genes associated with oxidative stress responses.

- Cell Signaling : Alters cell signaling pathways that are critical for maintaining cellular homeostasis.

- Metabolic Activity : Affects the activity of metabolic enzymes, leading to changes in metabolite levels within cells.

Toxicological Profile

As a nitro-aromatic compound, this compound is potentially toxic. Studies indicate that it may exhibit genotoxic properties due to its ability to interact with DNA and alter genetic material.

Case Studies on Toxicity

Research involving animal models has demonstrated that exposure to nitropyrenes can lead to various health issues:

- Carcinogenic Potential : In studies where rats were administered nitropyrenes via different routes (subcutaneous and intraperitoneal), tumors such as malignant fibrous histiocytomas (MFHs) and mammary gland tumors were observed .

- Dose Response : The carcinogenicity varied with the route of administration and the specific nitropyrene derivative used. For instance, dinitropyrenes exhibited higher carcinogenicity compared to their mono-nitro counterparts .

Applications in Research

This compound serves as an important intermediate in organic synthesis and has potential applications in:

- Biochemical Research : Understanding enzyme interactions can lead to insights into drug metabolism.

- Toxicology Studies : Evaluating the effects of environmental pollutants on health.

Propriétés

IUPAC Name |

4-nitro-1,2,3,6,7,8-hexahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZSMBRWPWEQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)[N+](=O)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237115 | |

| Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88535-47-1 | |

| Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088535471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.